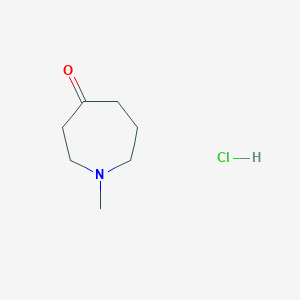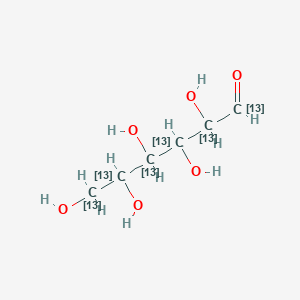
Huperzine b
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Huperzine B has been achieved through several innovative approaches. A divergent total synthesis approach has enabled the efficient synthesis of this compound along with its congeners, huperzine A and huperzine U, from (R)-pulegone, featuring key steps such as palladium-catalyzed Buchwald-Hartwig coupling and Heck cyclization reactions (Ding et al., 2014). This method has provided a pathway to synthesize this compound efficiently, contributing to the understanding of its molecular complexity and facilitating further study.
Molecular Structure Analysis
The molecular structure of this compound has been established through synthetic efforts, revealing that it shares the same set of absolute stereochemistries with its congeners. The synthesis efforts have also supported the role of this compound in the biosynthesis of Huperzine A, suggesting a common biosynthetic pathway for these alkaloids (Ding et al., 2014).
Chemical Reactions and Properties
Research has shown that this compound undergoes various chemical reactions that are crucial for its synthesis and modification. These reactions include cyclobutane synthesis and fragmentation, which are part of a cascade route to synthesize the Lycopodium alkaloid Huperzine A, suggesting potential similarities in the reactivity of this compound (White et al., 2015).
Physical Properties Analysis
While specific studies directly detailing the physical properties of this compound are limited, the synthesis and structural elucidation efforts provide indirect insights into its physical characteristics. The processes involved in the synthesis and isolation of this compound suggest it to be a compound with significant stability under various chemical conditions, which is important for its handling and storage.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and interactions with other molecules, are inferred from its synthesis and the chemical reactions it undergoes. For example, the ability of this compound to participate in Buchwald-Hartwig coupling and Heck cyclization reactions indicates its potential for chemical modifications and the introduction of functional groups, which could be explored for various non-pharmacological applications (Ding et al., 2014).
Applications De Recherche Scientifique
Traitement de la maladie d'Alzheimer
La Huperzine B est à l'étude comme inhibiteur de l'acétylcholinestérase . Des essais cliniques en Chine ont montré que la this compound est d'une efficacité comparable à celle des médicaments actuellement sur le marché pour le traitement de la maladie d'Alzheimer, et peut même être un peu plus sûre en termes d'effets secondaires .
Biosynthèse in vitro
La this compound peut être biosynthétisée in vitro à partir de gamétophytes de Huperzia selago . Il s'agit d'une procédure efficace et efficiente pour optimiser la biosynthèse de la this compound .
Production par cultures de prothalles
La this compound peut être produite par des cultures de prothalles de Huperzia selago . Les prothalles ont été obtenus après 7 à 18 mois .
Production par les champignons endophytes
La this compound peut être produite par des champignons endophytes d'espèces de Lycopodiaceae . Quatre champignons endophytes ont été isolés de ces plantes de Lycopodiaceae, qui étaient capables de produire simultanément à la fois de la Huperzine A et de la this compound .
Amélioration des neurotransmetteurs
Bien que cela soit principalement associé à la Huperzine A, il est à noter que la this compound peut avoir des effets similaires en raison de leurs similitudes structurelles . La Huperzine A s'est avérée améliorer la libération de dopamine, un neurotransmetteur impliqué dans la motivation et la récompense, ainsi que de la sérotonine, un neurotransmetteur qui régule l'humeur et le sommeil
Mécanisme D'action
Target of Action
Huperzine B is a novel acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in memory and cognition. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by binding to it and preventing it from breaking down acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting acetylcholinesterase, this compound disrupts the normal degradation of acetylcholine, leading to increased levels of this neurotransmitter . The exact downstream effects of this increase in acetylcholine are still being researched, but it is believed to enhance cognitive function .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as their impact on its bioavailability, are currently under investigation .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine . On a cellular level, this can result in enhanced communication between neurons, potentially improving cognitive function . Clinical trials in China have shown that this compound is comparably effective to the drugs currently on the market, and may even be somewhat safer in terms of side effects .
Safety and Hazards
Propriétés
IUPAC Name |
(1R,9R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWGABLTRMRUIT-HWWQOWPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908464 | |
| Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Huperzine B has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer's disease. | |
| Record name | Huperzine B | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
103548-82-9 | |
| Record name | Huperzine B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103548-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Huperzine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103548829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Huperzine B | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103548-82-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Huperzine B, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC3Z5425Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)



![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)






